molecular formula C18H10BrF2N3S B2636623 (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile CAS No. 477297-35-1

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile

Cat. No.: B2636623
CAS No.: 477297-35-1
M. Wt: 418.26
InChI Key: QMYPBLOQSCRTMN-FMIVXFBMSA-N
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Description

The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions to form the 1,3-thiazole ring.

    Coupling Reactions: The coupling of the thiazole derivative with the difluorophenylamine can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

    Formation of the Enenitrile Group: The final step involves the formation of the enenitrile group, which can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and heterocyclic components. It can be used in the study of enzyme inhibition or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer or infectious diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the aromatic groups could facilitate binding to hydrophobic pockets in proteins, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile

Uniqueness

Compared to similar compounds, (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the thiazole ring and the difluorophenyl group also contributes to its distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF2N3S/c19-13-3-1-11(2-4-13)17-10-25-18(24-17)12(8-22)9-23-14-5-6-15(20)16(21)7-14/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPBLOQSCRTMN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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